

An In-depth Technical Guide to (3,4-Difluorophenyl)hydrazine

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Compound of Interest

Compound Name: (3,4-Difluorophenyl)hydrazine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(3,4-Difluorophenyl)hydrazine**, a key building block in modern medicinal chemistry. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis, and explores its applications in the development of bioactive molecules, particularly as a precursor to kinase inhibitors.

Chemical and Physical Properties

(3,4-Difluorophenyl)hydrazine is a fluorinated aromatic hydrazine that serves as a versatile reagent in organic synthesis. It is commercially available as a free base and more commonly as its hydrochloride salt. The presence of two fluorine atoms on the phenyl ring significantly influences its reactivity and the properties of its derivatives.

Quantitative Data

The key physicochemical properties of **(3,4-Difluorophenyl)hydrazine** and its hydrochloride salt are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of **(3,4-Difluorophenyl)hydrazine** (Free Base)

Property	Value	CAS Number
Molecular Formula	C ₆ H ₆ F ₂ N ₂	161886-22-2[1]
Molecular Weight	144.12 g/mol [1]	
Appearance	Not specified (typically a solid)	
Boiling Point	210.7 °C at 760 mmHg (Predicted)	
Flash Point	81.2 °C (Predicted)	
Density	1.379 g/cm ³ (Predicted)	

Table 2: Physicochemical Properties of **(3,4-Difluorophenyl)hydrazine** Hydrochloride

Property	Value	CAS Number(s)
Molecular Formula	C ₆ H ₆ F ₂ N ₂ ·HCl	875664-54-3, 40594-37-4
Molecular Weight	180.58 g/mol	
Appearance	White to light yellow powder	
Purity	≥99% (HPLC)	
Storage	Store at 0-8 °C	

Spectroscopic Data (Predicted)

While experimental spectra were not readily available, the expected ¹H and ¹³C NMR chemical shifts for **(3,4-Difluorophenyl)hydrazine** have been estimated based on the analysis of similar compounds and general principles of NMR spectroscopy.

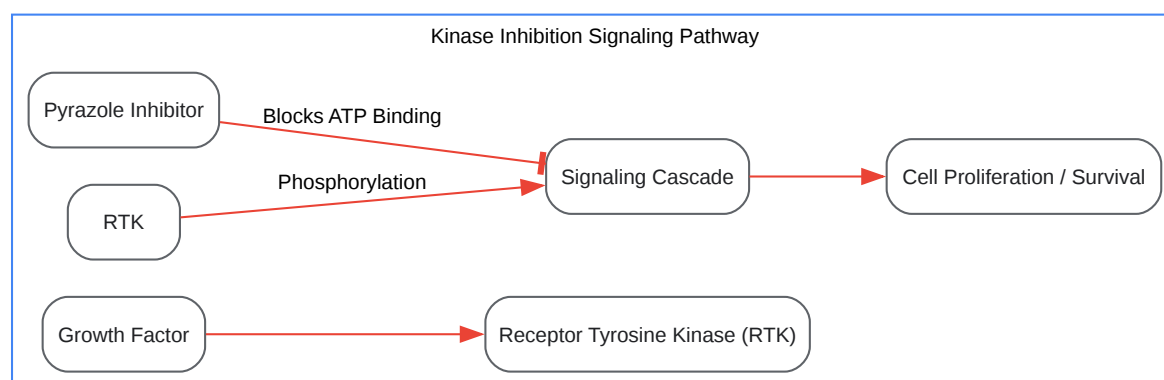
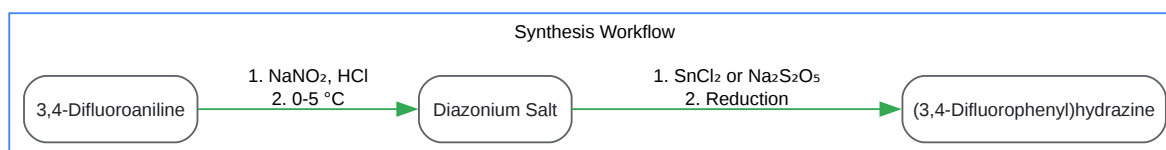
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for **(3,4-Difluorophenyl)hydrazine**

^1H NMR (in CDCl_3)	Predicted δ (ppm)	^{13}C NMR (in CDCl_3)	Predicted δ (ppm)
Aromatic-H	6.7 - 7.2	C-NHNH $_2$	~145
-NH $_2$	3.5 - 4.5 (broad)	C-F	148 - 152 (d, J $_{\text{CF}}$)
-NH-	5.0 - 6.0 (broad)	Aromatic C-H	105 - 120

Note: Predicted values are for the free base. The presence of the hydrochloride salt would lead to downfield shifts of the amine and aromatic protons.

Synthesis and Experimental Protocols

The synthesis of **(3,4-Difluorophenyl)hydrazine** typically proceeds via a two-step process starting from 3,4-difluoroaniline. The general workflow involves diazotization of the aniline followed by reduction of the resulting diazonium salt.



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References

- 1. ¹H NMR Chemical Shift [sites.science.oregonstate.edu]
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